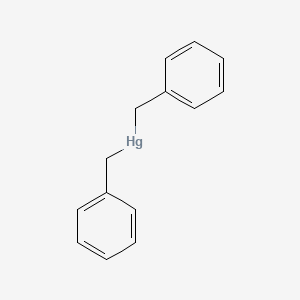

Dibenzylmercury

Beschreibung

The exact mass of the compound Dibenzylmercury is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibenzylmercury suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzylmercury including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dibenzylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOPMVDFIWHLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Hg]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228651 | |

| Record name | Mercury, dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Dibenzyl mercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

780-24-5 | |

| Record name | Bis(phenylmethyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, dibenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Organomercury Chemistry and Dibenzylmercury S Emergence

Evolution of Organometallic Chemistry with Heavy Metals

The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, has its origins in the 18th and 19th centuries. mcmaster.caepa.gov Early discoveries, such as Louis Claude Cadet de Gassicourt's synthesis of cacodyl, an organoarsenic compound, in 1757, and William Christopher Zeise's platinum-ethylene complex in 1827, laid the groundwork for this new area of study. epa.govthieme-connect.de A significant breakthrough occurred in 1849 when Edward Frankland prepared diethylzinc, the first true organometallic reagent, demonstrating that metals could be bonded to alkyl groups. epa.gov The development of organometallic chemistry involving heavy metals like mercury gained momentum in the mid-19th century. tdl.org

The synthesis of the first organomercury compound, methylmercury(II) iodide, by Edward Frankland in 1852, followed shortly by the preparation of dimethylmercury, marked a pivotal moment. tdl.org These discoveries opened the door to the exploration of a wide range of organomercury compounds. Until the mid-20th century, the primary focus of organometallic chemistry was on main-group metal compounds, including those of zinc, mercury, magnesium, lithium, and aluminum. researchgate.net The field's significance expanded dramatically with the discovery of ferrocene (B1249389) in 1951, which spurred rapid advancements in the understanding of transition metal organometallics. epa.govresearchgate.net The development of organometallic chemistry has been crucial for industrial applications, particularly in catalysis. mcmaster.ca

Pioneering Syntheses and Early Characterization of Organomercury Compounds

Early Discoveries and the Development of Organomercury Synthesis

The synthesis of organomercury compounds has been a subject of study since the mid-19th century. tdl.org Following Frankland's initial work, a variety of synthetic methods were developed. tdl.org One of the most general and widely applicable methods for creating mercury-carbon bonds is transmetalation, which involves the reaction of a mercury(II) salt with an organometallic compound of a more electropositive metal, such as a Grignard reagent (organomagnesium) or an organolithium compound. tdl.org For example, diethylmercury (B1204316) can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. tdl.org

Another significant advancement was the discovery of the mercuration reaction by Otto Dimroth at the end of the nineteenth century. tdl.org This reaction involves the direct electrophilic substitution of a hydrogen atom on an aromatic ring with a mercury(II) salt, typically mercury(II) acetate (B1210297). tdl.org This method proved valuable for the synthesis of arylmercury compounds. tdl.org The thermal decomposition of double salts of aryldiazonium halides and heavy metal halides, known as the Nesmeyanov diazo method, also provided a route to organomercury compounds. oup.com

Contextualization of Dibenzylmercury within Early Organomercury Research

Dibenzylmercury, with the chemical formula (C₆H₅CH₂)₂Hg, is a symmetrical organomercury compound that emerged within the broader context of the synthesis and study of dialkyl- and diarylmercury compounds. One of the early methods for its preparation involved the reaction of benzylmagnesium chloride with mercuric chloride. An alternative approach to synthesizing dibenzylmercury is through the electrolytic reduction of benzaldehyde (B42025) at a mercury cathode. rsc.org This electrochemical method provides a direct route to the formation of the carbon-mercury bond. rsc.org

Dibenzylmercury has been utilized as a reagent in various chemical transformations. For instance, it serves as a thermal source of benzyl (B1604629) radicals for studying free-radical reactions in solution. tandfonline.com It has also been employed as a coupling reagent for main-group hydrides, such as in the synthesis of cyclopolyphosphines from the reaction with primary phosphines. libretexts.org The reaction of dibenzylmercury with secondary phosphines has been investigated to create phosphorus-phosphorus bonds, leading to the formation of tetraphenyldiphosphine. libretexts.org

Methodological Advancements Influencing Dibenzylmercury Studies

The characterization and study of organomercury compounds, including dibenzylmercury, have been significantly influenced by advancements in analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been a powerful tool for the structural elucidation of organomercury compounds. Both ¹H and ¹³C NMR have been used to characterize dibenzylmercury and its derivatives. researchgate.netlibretexts.org The development of more advanced NMR techniques has allowed for more detailed studies of the structure and dynamics of these compounds in solution. For example, studies on the concentration and temperature dependence of the J(¹⁹⁹Hg-¹H) coupling constants for dibenzylmercury in various solvents have provided insights into the formation of weak molecular complexes.

Mass Spectrometry (MS): Mass spectrometry is another crucial technique for the characterization of organometallic compounds. Electron ionization mass spectrometry has been used to study the fragmentation patterns of dibenzylmercury. wikipedia.org The fragmentation of organomercury compounds in mass spectrometry provides valuable information about their structure and bonding. nih.govskpharmteco.com The isotopic distribution of mercury is a particularly useful diagnostic tool in the mass spectra of these compounds.

Synthetic Methodologies and Precursor Chemistry of Dibenzylmercury

Direct Mercuration Pathways for Benzyl (B1604629) Systems

Direct mercuration involves the reaction of an aromatic compound with a mercury(II) salt. While the direct mercuration of toluene (B28343) with mercuric acetate (B1210297) can produce tolylmercuric acetate, this method often leads to a mixture of ortho, meta, and para isomers and can result in polymercuration. acs.orgorgsyn.org The reaction of toluene with mercuric acetate has been reported to yield tolylmercuric acetate. acs.org Another approach involves the reaction of p-toluenesulfinic acid with mercuric chloride in boiling water. orgsyn.org

Transmetallation Reactions Utilizing Benzyl Organometallics

Transmetallation is a widely used method for the synthesis of organometallic compounds, including dibenzylmercury. This process involves the transfer of an organic group from one metal to another.

Grignard Reagent Mediated Syntheses

A common and effective laboratory-scale method for preparing dialkylmercury compounds is the reaction of a Grignard reagent with a mercury(II) halide. thieme-connect.de Benzylmagnesium halides, prepared from benzyl halides and magnesium metal, can react with mercuric halides to yield dibenzylmercury. researchgate.netbethunecollege.ac.in This method is considered one of the best available for laboratory synthesis of mercury dialkyls. thieme-connect.de However, a potential side reaction is the Wurtz-type coupling of the benzyl halide, which can produce dibenzyl. google.com

| Reactants | Product | Notes |

| Benzylmagnesium halide + Mercuric halide | Dibenzylmercury | A versatile method for laboratory synthesis. thieme-connect.de |

Organolithium and Organosodium Approaches

Organolithium and organosodium compounds can also be used as precursors for dibenzylmercury synthesis. Benzyl lithium has been prepared from the reaction of dibenzylmercury with ethyl lithium. uliege.be Another route involves the reaction of benzyl chloride with phenyl lithium. uliege.be The reaction of benzyl halides with lithium can also produce benzyl lithium. eolss.net Historically, phenyllithium (B1222949) was first synthesized by reacting diphenylmercury (B1670734) with lithium metal. wikipedia.org Additionally, sodium amalgam has been used to react with p-bromotoluene to synthesize p-tolylmercuric chloride.

Reactions with Other Main Group Organometallics (e.g., Zinc)

Transmetallation from other main group organometallics, such as organozinc compounds, is another synthetic strategy. Benzylzinc halides can be prepared and subsequently used in reactions. researchgate.net The transmetallation of a triarylborane with a dialkylzinc has been reported, though its general applicability is not yet fully established. thieme-connect.de Similarly, the reaction of p-tolylboric acid with mercuric chloride can yield p-tolylmercuric chloride. orgsyn.orgignited.in

Reductive Coupling and Disproportionation Reactions Leading to Dibenzylmercury

Reductive coupling reactions can lead to the formation of dibenzylmercury. For instance, the reduction of benzylmercuric chloride with sodium borohydride (B1222165) in aqueous tetrahydrofuran (B95107) cleanly produces dibenzylmercury. uq.edu.au In contrast, reduction with tetramethylammonium (B1211777) borohydride in benzene (B151609) yields a mixture of toluene and dibenzylmercury. uq.edu.au The reaction between benzylmercuri-2-butane and mercurous chloride results in the formation of mercury, benzylmercuric chloride, and 2-butylmercuric chloride. cdnsciencepub.com

Electrochemical Synthesis of Dibenzylmercury

Electrochemical methods offer an alternative route for the synthesis of dibenzylmercury. The electrochemical reduction of benzyl bromide at a mercury cathode can produce dibenzylmercury, particularly at less negative potentials. niscpr.res.invdoc.pubresearchgate.net Shifting to more negative potentials tends to decrease the yield of dibenzylmercury in favor of other reduction products. niscpr.res.in It has been noted that certain organic halides, including benzyl halides, can form organomercury compounds upon simple contact with a mercury surface, without the need for an electric current. sci-hub.st The electroreduction of benzaldehyde (B42025) can also lead to the formation of dibenzylmercury, with lower temperatures favoring this product. nih.gov

| Precursor | Method | Product(s) |

| Benzyl bromide | Electrochemical reduction at Hg cathode | Dibenzylmercury, Toluene, Bibenzyl niscpr.res.invdoc.pubresearchgate.net |

| Benzaldehyde | Electrochemical reduction | Dibenzylmercury nih.gov |

| Benzylmercuric chloride | Reduction with sodium borohydride | Dibenzylmercury uq.edu.au |

Novel Synthetic Routes and Catalytic Approaches to Dibenzylmercury Formation

While truly "novel" catalytic approaches for the direct synthesis of dibenzylmercury are not extensively documented in recent literature, several established methods serve as the primary routes for its formation. These methodologies include electrochemical reduction, reactions involving organometallic reagents, and direct reactions with metallic mercury.

One notable synthetic route is the electrolytic reduction of benzaldehyde at a mercury cathode. In this process, benzaldehyde, suspended in an acidic medium like sulfuric acid, is reduced electrochemically. The mercury cathode itself participates in the reaction, leading to the formation of dibenzylmercury. Research has shown that this method can produce dibenzylmercury, with yields influenced by the reaction conditions. For instance, an 8.5% yield has been reported when the electrolysis is conducted using a 50% sulfuric acid solution as the catholyte. oup.com

Another significant approach involves the use of organometallic reagents , such as Grignard reagents and organolithium compounds. The transmetalation reaction between a suitable organometallic precursor of the benzyl group and a mercury(II) salt is a versatile method for creating carbon-mercury bonds. thieme-connect.de For example, benzylmagnesium chloride, a Grignard reagent, can react with mercuric chloride to yield dibenzylmercury. thieme-connect.de Although this is a general and widely applicable method for forming diorganomercury compounds, specific catalytic enhancements for the synthesis of dibenzylmercury are not prominently featured in the literature. thieme-connect.de

The direct reaction of benzyl halides with metallic mercury also serves as a pathway to dibenzylmercury. It has been observed that benzyl iodide reacts readily with mercury. researchgate.net This reaction is a feature in the electrochemical reduction of benzyl halides, where dibenzylmercury can be a product. researchgate.net The formation of organomercury compounds through the simple contact of organic halides with mercury has been demonstrated for various compounds, particularly those that can form stable radicals. researchgate.net

Furthermore, the symmetrization of benzylmercuric halides (C₆H₅CH₂HgX) to form dibenzylmercury ((C₆H₅CH₂)₂Hg) and a mercury(II) salt is a fundamental reaction in organomercury chemistry. thieme-connect.de This type of redistribution reaction can be influenced by various factors, including the presence of other reagents that can facilitate the exchange of ligands on the mercury atom. cdnsciencepub.com

| Precursor(s) | Reagent(s) | Solvent/Medium | Method | Product |

| Benzaldehyde | Mercury (cathode) | 50% Sulfuric Acid | Electrolytic Reduction | Dibenzylmercury |

| Benzylmagnesium chloride | Mercuric chloride | Diethyl ether | Grignard Reaction | Dibenzylmercury |

| Benzyl iodide | Metallic mercury | Acetonitrile/DMF | Direct Reaction | Dibenzylmercury |

| Benzylmercuric halide | - | Various | Symmetrization | Dibenzylmercury |

Optimization of Reaction Conditions and Yields for Dibenzylmercury Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of dibenzylmercury. Key parameters that have been investigated include temperature, reactant concentrations, and electrochemical potential.

For the electrolytic synthesis from benzaldehyde , temperature has been identified as a critical factor. Studies have indicated that maintaining temperatures below 25°C is favorable for achieving higher yields of dibenzylmercury. At elevated temperatures, such as 50°C, the formation of oily byproducts and hydrobenzoin (B188758) becomes predominant, with no dibenzylmercury being obtained. oup.com The concentration of the sulfuric acid electrolyte also plays a significant role; a 50% concentration was found to be the most efficient, with lower acidity leading to decreased yields. Interestingly, within the range of 20 to 40 A/dm², the current density was found to have no substantial effect on the outcome of the reaction. oup.com

In the context of Grignard reagent-based syntheses , the reaction conditions for the formation of the Grignard reagent itself are paramount. The process requires an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organomagnesium compound. adichemistry.comlibretexts.org It is also essential to carry out the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water. adichemistry.com The reactivity of the benzyl halide precursor follows the order I > Br > Cl. libretexts.org

For syntheses involving the electrochemical reduction of benzyl halides , the choice of electrode material and the applied potential can direct the reaction towards different products. researchgate.net For instance, in the electrochemical reduction of benzyl bromide, the distribution of products is dependent on the electrode material, the applied potential, and the availability of protons in the medium. niscpr.res.in

The following table summarizes some of the reported yields and conditions for the synthesis of dibenzylmercury.

| Precursor | Method | Conditions | Yield | Reference |

| Benzaldehyde | Electrolytic Reduction | Hg cathode, 50% H₂SO₄, <25°C | 8.5% | oup.com |

| Benzylmercuric chloride | Reduction with NaBH₄ | Aqueous THF | Not specified | |

| Benzyl bromide | Electrochemical Reduction | Hg cathode, undivided cell | Not specified for dibenzylmercury | niscpr.res.in |

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of Dibenzylmercury

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for investigating the rates and mechanisms of chemical exchange processes. ut.eekuleuven.benumberanalytics.com These processes can include conformational changes like bond rotations, ring inversions, and isomerizations. ut.eeslideshare.net By analyzing the changes in NMR spectra with temperature, researchers can extract kinetic and thermodynamic parameters for these dynamic events. kuleuven.beslideshare.net

In the context of dibenzylmercury, DNMR studies can provide insights into the conformational dynamics of the benzyl (B1604629) groups. The rotation around the carbon-mercury bond and the benzyl C-C bonds can be monitored by observing the temperature dependence of the NMR signals. At low temperatures, where the exchange processes are slow on the NMR timescale, distinct signals for non-equivalent protons or carbons might be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into averaged signals, indicating a rapid exchange between different conformations. ut.ee

While specific DNMR studies focused solely on dibenzylmercury are not extensively detailed in the provided search results, the principles of DNMR can be applied. For instance, in a study involving the reaction of dibenzylmercury with secondary phosphines, ³¹P NMR spectroscopy was used to monitor the reaction progress over time at different temperatures, demonstrating the utility of NMR in studying dynamic chemical systems involving this compound. tandfonline.com The existence of by-products like dibenzyl was confirmed by NMR data, highlighting the technique's role in identifying species involved in exchange and reaction processes. tandfonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Bond Identification and Molecular Symmetry

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying chemical bonds and determining molecular symmetry. nih.govmdpi.com These two techniques are complementary: FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. stellarnet.usgatewayanalytical.com

For a molecule like dibenzylmercury, which possesses a center of symmetry, the rule of mutual exclusion would apply if it adopts a perfectly centrosymmetric conformation. This rule states that vibrational modes that are IR active will be Raman inactive, and vice versa. nih.gov Therefore, a combined analysis of both FT-IR and Raman spectra is crucial for a complete vibrational assignment. nih.govmdpi.com

FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In dibenzylmercury, one would expect to observe characteristic IR absorption bands for the C-H stretching and bending vibrations of the phenyl rings and the methylene (B1212753) groups. The Hg-C bond vibrations would also be present, typically at lower frequencies.

Raman Spectroscopy : This method is well-suited for analyzing homo-nuclear bonds, such as the C-C bonds within the phenyl rings. gatewayanalytical.com The symmetric stretching vibrations of the aromatic rings and the C-Hg-C symmetric stretch would be expected to give strong signals in the Raman spectrum.

While a detailed vibrational analysis of dibenzylmercury was not found in the search results, a study on the reaction of dibenzylmercury with diphenylphosphine (B32561) mentions the use of FT-IR to characterize reaction products, with observed bands at 1026 cm⁻¹ and 999 cm⁻¹. tandfonline.com Additionally, research on related benzyl compounds like dibenzyl disulfide provides a framework for how vibrational spectra can be analyzed with the aid of density functional theory (DFT) calculations to assign normal modes of vibration. mdpi.com

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. researchgate.netfiveable.me When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments.

For dibenzylmercury, a key feature in its mass spectrum is the presence of the tropylium (B1234903) cation, [C₇H₇]⁺, which is often the predominant ion. rsc.org This is a common fragmentation pathway for benzyl-containing compounds. fiveable.me The fragmentation of symmetrical diarylmercury compounds typically involves the loss of an aryl group to form an [HgAr]⁺ ion, which can then eliminate a mercury atom to produce the aryl cation. rsc.org Another pathway is the loss of the mercury atom from the molecular ion to give an [Ar₂]⁺ ion. rsc.org

The fragmentation of dibenzylmercury can be summarized as follows:

Formation of the Molecular Ion : (C₆H₅CH₂)₂Hg + e⁻ → [(C₆H₅CH₂)₂Hg]⁺˙

Benzyl Cleavage : The bond between the benzyl group and the mercury atom can break, leading to the formation of a stable benzyl cation. fiveable.me

Formation of the Tropylium Ion : The benzyl cation can rearrange to the highly stable tropylium ion.

Loss of a Benzyl Radical : [(C₆H₅CH₂)₂Hg]⁺˙ → [C₆H₅CH₂Hg]⁺ + C₆H₅CH₂˙

Loss of Mercury : [(C₆H₅CH₂)₂Hg]⁺˙ → [C₁₄H₁₄]⁺˙ + Hg

The presence of mercury's distinct isotopic signature, with several naturally occurring isotopes, provides a definitive way to identify mercury-containing fragments in the mass spectrum.

Table 1: Predicted Collision Cross Section (CCS) Data for Dibenzylmercury Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 385.08748 | 175.1 |

| [M+Na]⁺ | 407.06942 | 190.1 |

| [M+NH₄]⁺ | 402.11402 | 184.8 |

| [M+K]⁺ | 423.04336 | 178.4 |

| [M-H]⁻ | 383.07292 | 180.8 |

| [M+Na-2H]⁻ | 405.05487 | 184.5 |

| [M]⁺ | 384.07965 | 179.1 |

| [M]⁻ | 384.08075 | 179.1 |

Data sourced from PubChemLite. uni.lu

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Characterization

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure of materials. libretexts.orgseriius.com It involves irradiating a sample with photons and measuring the kinetic energy of the emitted photoelectrons. libretexts.org There are two main types of PES:

X-ray Photoelectron Spectroscopy (XPS) : Uses soft X-rays to probe core-level electrons, providing information about elemental composition and chemical states. libretexts.orgspecs-group.com

Ultraviolet Photoelectron Spectroscopy (UPS) : Uses UV radiation to examine valence-level electrons, yielding insights into the molecular orbitals and the electronic work function of the material. libretexts.orgthermofisher.com

For dibenzylmercury, XPS would be able to identify the presence of mercury, carbon, and hydrogen (though hydrogen is not directly detected) on a surface. High-resolution XPS spectra of the Hg 4f, and C 1s regions would reveal information about the chemical environment of these atoms.

UPS, on the other hand, would provide a spectrum of the valence molecular orbitals of dibenzylmercury. thermofisher.com The ionization energies of the electrons in these orbitals can be determined, which, according to Koopmans' theorem, approximate the negative of the orbital energies. ntu.edu.tw This allows for a direct comparison with theoretical calculations of the electronic structure.

A study on diphenylmercury (B1670734) radical cations, a related compound, utilized electron spin resonance (ESR) spectroscopy, which provides complementary information to PES. psu.edu The study indicated that in the radical cation, the spin density is localized on a single aromatic ring, suggesting that the two rings are electronically insulated by the mercury atom. psu.edu This finding has implications for the interpretation of the photoelectron spectrum of dibenzylmercury, as it suggests that the valence band spectrum might show features corresponding to the individual benzyl groups rather than a fully delocalized system. The radical cation of dibenzylmercury itself was also studied, showing a narrow g-tensor feature. psu.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dibenzylmercury |

| Dibenzyl |

| Diphenylphosphine |

| Tetraphenyldiphosphine |

| Dibenzyl disulfide |

Theoretical and Computational Studies on Dibenzylmercury

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dibenzylmercury. These calculations solve the Schrödinger equation for the molecule, providing insights into its geometry and the distribution of electrons. solubilityofthings.com

Density Functional Theory (DFT) Studies on Hg-C Bond Character

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organometallic compounds. solubilityofthings.com DFT calculations have been employed to investigate the nature of the mercury-carbon (Hg-C) bond in various organomercury compounds. For instance, in studies of methylmercury, the calculated Hg-C bond length was found to be 2.31 Å, which is noted to be longer compared to results from hybrid exchange-correlation functionals. nanobioletters.com The character of the Hg-C bond is crucial for understanding the stability and reactivity of dibenzylmercury. DFT studies on related systems, such as the interaction of mercury with various metal surfaces, reveal that mercury can form relatively strong bonds, with binding energies up to approximately 1 eV. aps.org The covalent character of metal-carbon bonds has been identified through DFT bond analysis in other systems, such as gold implanted in polyethylene, where C-Au binding energies can reach up to 227 kJ mol⁻¹. rsc.org These findings suggest that the Hg-C bond in dibenzylmercury likely possesses significant covalent character.

Molecular Orbital Analysis and Bonding Models in Dibenzylmercury

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals. libretexts.orgscribd.comlibretexts.org An analysis of the MOs of dibenzylmercury can explain the nature of the bonding, including the contributions of sigma (σ) and pi (π) interactions. The interaction between the occupied orbitals of one fragment and the unoccupied orbitals of another, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions, are crucial for understanding bond formation and stability. d-nb.info In organometallic compounds, the bonding often involves a combination of covalent and ionic character. unirioja.es For dibenzylmercury, MO analysis would reveal the extent of orbital overlap between the mercury and carbon atoms, helping to characterize the Hg-C bond as predominantly covalent or having significant ionic contributions.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods have become indispensable for predicting and interpreting spectroscopic data. numberanalytics.com Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. numberanalytics.comq-chem.com

Predicted Spectroscopic Data for Dibenzylmercury

| Spectroscopic Parameter | Predicted Value Range | Method |

|---|---|---|

| ¹³C NMR Chemical Shifts | Dependent on the specific carbon environment | DFT, ab initio |

This table is illustrative and actual predicted values would require specific computational studies on dibenzylmercury.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com For instance, DFT calculations have been used to predict characteristic IR frequencies for C-Au stretching modes in gold-polyethylene systems to be around 500 cm⁻¹. rsc.org Similar calculations for dibenzylmercury would provide valuable data to compare with and aid in the interpretation of experimental spectra. researchgate.netarxiv.org

Reaction Mechanism Simulations for Dibenzylmercury Formation and Reactivity

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions. diva-portal.orgyoutube.com By mapping the potential energy surface, it is possible to identify transition states and calculate activation barriers, providing a detailed understanding of the reaction pathway. tu-chemnitz.de For the formation of dibenzylmercury, simulations could elucidate the step-by-step process, for example, from the reaction of a benzyl (B1604629) halide with mercury or a mercury salt.

In terms of reactivity, dibenzylmercury is known to participate in reactions such as the coupling of main-group hydrides. tandfonline.com For instance, it reacts with secondary phosphines to form phosphorus-phosphorus bonds, although side reactions leading to by-products like dibenzyl can also occur, presumably through a free-radical mechanism. tandfonline.com Computational studies can model these reaction pathways, determining the energetics and intermediates involved, and thus explaining the observed product distributions. detchem.com

Conformational Analysis and Potential Energy Surfaces of Dibenzylmercury

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. taltech.ee The set of all possible geometries and their corresponding energies defines the Potential Energy Surface (PES). taltech.ee For a flexible molecule like dibenzylmercury, with two benzyl groups attached to a central mercury atom, there are multiple possible conformations due to rotation around the Hg-C and C-C bonds.

Computational methods can be used to explore the PES of dibenzylmercury to identify the most stable conformers (those at energy minima) and the energy barriers between them. upenn.eduyoutube.com This analysis is crucial as the properties and reactivity of the molecule can be influenced by its conformation. ethz.chnih.gov For example, steric hindrance between the benzyl groups could favor certain conformations over others. A detailed conformational analysis would provide insights into the preferred three-dimensional structure of dibenzylmercury in different environments.

Investigations into Radical Cations and Electronic States

Theoretical and computational chemistry have provided significant insights into the electronic structure and behavior of dibenzylmercury, particularly concerning its radical cation. A primary method for studying these transient species is Electron Paramagnetic Resonance (EPR) spectroscopy, often combined with computational models to interpret the experimental data.

Research has successfully generated and characterized the radical cation of dibenzylmercury. researchgate.netrsc.org In these studies, the radical cations were formed by exposing dilute solutions of dibenzylmercury and its p-substituted derivatives in a dichlorotrifluoromethane (CFCl₃) matrix to γ-radiolysis at 77 K. researchgate.netrsc.orgrsc.org

The EPR results for the entire dibenzylmercury series consistently show that they form σᵤ-radical cations. researchgate.netrsc.org This indicates that the electron is lost from a σ-bonding orbital primarily localized along the C-Hg-C axis, resulting in a singly occupied molecular orbital (SOMO) of this nature. researchgate.netrsc.org This is in contrast to some substituted diphenylmercury (B1670734) derivatives, which can form π-radicals where the spin density is primarily on the aromatic rings. rsc.org In the dibenzylmercury radical cation, the spin density on the mercury atom is considerable, roughly double that observed in the σᵤ-radical cation of diphenylmercury. rsc.org

A notable feature of the EPR spectra for the dibenzylmercury radical cation in the CFCl₃ matrix is an intense, low-field isotropic line. rsc.org This line exhibits a substructure consistent with an unusually large anisotropic doublet coupling. rsc.org This superhyperfine coupling was determined to arise from an interaction with a single fluorine atom from the solvent matrix. rsc.org The assignment to a fluorine interaction was confirmed when the experiment was repeated in a carbon tetrachloride (CCl₄) matrix, which resulted in the absence of these additional couplings. rsc.org

To complement these experimental findings, Modified Neglect of Diatomic Overlap (MNDO) calculations have been performed. rsc.orgrsc.org While these computational studies show a general agreement with the experimental results, they also highlight some important differences. rsc.org For instance, the theoretical models did not predict the formation of stable fluorine-σ* complexes in the 'gas-phase' as energy minima. rsc.orgrsc.org However, by applying geometric constraints to the model that simulate the radical cation's position within the solid matrix (approximating a distance of 2–4 Å from a CFCl₃ molecule), the calculations could predict appreciable ¹⁹F couplings, aligning better with the experimental observations. rsc.org

The table below summarizes the key findings from the investigation of the dibenzylmercury radical cation.

| Feature Studied | Experimental/Computational Method | Key Findings | Citations |

| Generation of Radical Cation | γ-radiolysis in CFCl₃ matrix at 77 K | Successful generation of dibenzylmercury radical cation. | researchgate.netrsc.orgrsc.org |

| Electronic State | EPR Spectroscopy | Identified as a σᵤ-radical cation, with the unpaired electron in the C-Hg-C bonding orbital. | researchgate.netrsc.org |

| Spin Density | EPR Spectroscopy (Comparison) | Spin density on the mercury atom is approximately double that of the diphenylmercury radical cation. | rsc.org |

| EPR Spectral Features | EPR Spectroscopy | Shows an intense, low-field isotropic line with a large, anisotropic superhyperfine coupling. | rsc.org |

| Matrix Interaction | EPR Spectroscopy in CFCl₃ vs. CCl₄ | The superhyperfine coupling is due to a single fluorine atom from the CFCl₃ matrix. | rsc.org |

| Theoretical Validation | MNDO Calculations | General agreement with experimental results, but 'gas-phase' models did not predict the stable F-σ* complex. | rsc.orgrsc.org |

| Refined Theoretical Model | MNDO Calculations with geometric constraints | Constraining the geometry to simulate the solid matrix environment allowed for the prediction of ¹⁹F couplings. | rsc.org |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Dibenzylmercury

Electrophilic Cleavage Reactions of the Hg-C Bond

The mercury-carbon (Hg-C) bond in dibenzylmercury is susceptible to cleavage by electrophiles. This reactivity is a cornerstone of its chemical behavior, allowing for the transfer of the benzyl (B1604629) group to other substrates.

Protonolysis, the cleavage of the Hg-C bond by a proton source, has been a subject of study. The acidolysis of certain dialkylmercury compounds has been shown to proceed with retention of configuration at the carbon atom, suggesting a specific mechanistic pathway. doi.org For instance, the reaction of dibenzylmercury with carboxylic acids leads to the formation of benzylmercuric carboxylates and toluene (B28343). acs.org

Halogenolysis involves the cleavage of the Hg-C bond by halogens. This reaction is a common method for the synthesis of benzylmercuric halides.

Dibenzylmercury reacts with metal halides, leading to the exchange of organic groups and the formation of new organometallic species. acs.org For example, the reaction with mercuric halides can lead to the formation of benzylmercuric halides. acs.org

Lewis acids, defined as electron-pair acceptors, can interact with dibenzylmercury. geeksforgeeks.orguni-siegen.deuni-siegen.de This interaction can facilitate the cleavage of the Hg-C bond. For instance, aluminum chloride (AlCl₃), a common Lewis acid, can form complexes and promote reactions. geeksforgeeks.orguni-siegen.de

Transmetallation Reactions with Other Main Group and Transition Metals

Transmetallation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. researchgate.net Dibenzylmercury is a useful reagent for these transformations, enabling the synthesis of a variety of organometallic compounds of both main group and transition metals. tandfonline.comresearchgate.netacs.org

The reaction of dibenzylmercury with alkali metals, such as lithium, can produce benzylalkali compounds. acs.orguliege.be For example, the reaction with lithium metal can yield benzyllithium. uliege.be Similarly, it has been used to prepare organophosphorus compounds through reactions with phosphines. tandfonline.comtandfonline.com

Dibenzylmercury also participates in transmetallation reactions with transition metal complexes. mdpi.comsigmaaldrich.comrsc.orglibretexts.org These reactions are crucial for the formation of new carbon-metal bonds and are integral to many catalytic cycles. nih.gov

Radical Reactions Involving Dibenzylmercury

The Hg-C bond in dibenzylmercury can undergo homolytic cleavage to generate benzyl radicals, which can then participate in a variety of radical reactions. tandfonline.comsci-hub.stacs.org

Upon heating, dibenzylmercury decomposes to produce elemental mercury and bibenzyl as the primary products. rsc.org This thermal decomposition follows first-order kinetics in dilute solutions and is believed to proceed through the homolysis of one of the benzyl-mercury bonds to form a benzyl radical. rsc.orgosti.gov The Arrhenius parameters for this decomposition in toluene have been determined, with a log₁₀A of 16.0 ± 0.3 and an activation energy (E) of 38.5 ± 0.5 kcal mol⁻¹. rsc.org

The stability of the generated benzyl radicals can be influenced by substituents on the benzene (B151609) ring. rsc.orgrsc.orgresearchgate.net Studies on the thermal decomposition of substituted dibenzylmercury compounds have been used to develop a scale of substituent constants (σ•) that quantify the stabilizing effect of substituents on the benzyl radical. rsc.orgrsc.orgresearchgate.net

Table 1: Products of Thermal Decomposition of Dibenzylmercury in Different Solvents lookchem.com

| Solvent | Products | Yield (%) |

|---|---|---|

| Quinoline | 2-Benzylquinoline | - |

| 4-Benzylquinoline | - | |

| Isoquinoline | 1-Benzylisoquinoline | - |

| Glacial Acetic Acid with Quinoline | 2-Benzylquinoline | - |

| 4-Benzylquinoline | - |

Dibenzylmercury can also be decomposed by light. lookchem.com The photolysis of organomercury compounds, including dibenzylmercury, results in the cleavage of the carbon-mercury bond. researchgate.netepa.gov The quantum yield of photolysis, which is the number of molecules undergoing a particular event per photon absorbed, is a key parameter in these reactions. researchgate.netinstras.comcopernicus.orgodu.edu

The photolysis of dibenzylmercury in pyridine (B92270) has been used as a source of benzyl radicals for homolytic benzylation reactions. lookchem.com Studies on the photolysis of various organomercury compounds have shown that the quantum yields can be influenced by the structure of the compound and the solvent used. researchgate.net For some nitro derivatives of organomercury compounds, the quantum yield of photolysis has been found to be close to unity. researchgate.net

Ligand Exchange and Redistribution Reactions of Dibenzylmercury

Ligand exchange and redistribution reactions are fundamental to the reactivity of organomercury compounds like dibenzylmercury, ((C₆H₅CH₂)₂Hg). These reactions involve the transfer of the benzyl group from the mercury center to other substrates, often other metals, or the exchange with other ligands present in the reaction medium.

Redistribution reactions of organomercury compounds are well-documented. While specific studies focusing solely on dibenzylmercury's redistribution are less common, the principles can be inferred from the behavior of similar diaryl- and dialkylmercury compounds. These reactions, often catalyzed, involve the exchange of organic groups between two different organometallic compounds. For instance, diphenylmercury (B1670734) reacts with aluminum to yield triphenylaluminium, a process involving the transfer of phenyl groups from mercury to aluminum. wikipedia.org A similar redistribution of benzyl groups from dibenzylmercury can be anticipated with reactive metals.

The exchange of ligands can also occur with inorganic salts. Although the Hg-C bond in organomercurials is relatively stable, these compounds can participate in exchange reactions. wikipedia.org The mechanism for these exchanges can vary, sometimes proceeding through a four-center transition state where both the incoming ligand and the departing benzyl group are associated with the mercury atom. The stability of the resulting complexes and the nature of the exchanging groups are critical factors driving the equilibrium of these reactions. mdpi.com

Electrochemical processes can also induce ligand redistribution. For example, the electrochemical reduction of certain cyclometalated gold(III) complexes has been shown to promote the redistribution of the organic ligand between two metal centers, a process classified as transcyclometalation. mdpi.com Such redox-initiated pathways could be relevant for dibenzylmercury under specific electrochemical conditions.

Oxidation and Reduction Chemistry of Dibenzylmercury

The chemistry of dibenzylmercury involves both oxidation and reduction processes, reflecting the ability of the mercury center and the carbon-mercury bond to participate in electron transfer reactions.

Reduction: Reduction involves the gain of electrons or an increase in the number of bonds to hydrogen. libretexts.org Dibenzylmercury can be reduced, leading to the cleavage of the carbon-mercury bond and the formation of elemental mercury (Hg⁰) and benzyl radicals or anions. This reductive cleavage is a key step in many of its applications, such as in coupling reactions. The reaction with secondary phosphines, for instance, results in the formation of toluene and elemental mercury, indicating a reduction of the Hg(II) center. tandfonline.comtandfonline.com The reaction is believed to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the Hg-C bond upon exposure to heat or light, forming benzyl free radicals. tandfonline.com

The general reaction can be summarized as: (C₆H₅CH₂)₂Hg → 2 C₆H₅CH₂• + Hg⁰

These benzyl radicals can then participate in subsequent reactions, such as abstracting a hydrogen atom to form toluene.

Reaction with Heteroatom Compounds (e.g., Phosphines)

Dibenzylmercury is a notable reagent for forming bonds with various heteroatoms, particularly phosphorus. tandfonline.comtandfonline.com Its reactions with phosphines, arsines, and stibines have been investigated as a method for creating homoatomic catenates (chains of the same element). tandfonline.comcapes.gov.br

The reaction of dibenzylmercury with secondary phosphines (R₂PH) serves as a method for forming phosphorus-phosphorus bonds. tandfonline.comtandfonline.com The general reaction leads to the formation of a diphosphine, toluene, and elemental mercury. tandfonline.com

(C₆H5CH₂)₂Hg + 2 R₂PH → R₂P-PR₂ + 2 C₆H₅CH₃ + Hg

However, the outcome of the reaction is highly dependent on the steric and electronic properties of the phosphine, and can result in either coupling or benzyl substitution. tandfonline.com

Coupling vs. Substitution: With diphenylphosphine (B32561) (Ph₂PH), the primary product is the coupled tetraphenyldiphosphine (85-90% yield), with a minor amount of the substitution product, benzyldiphenylphosphine (B1330785) (Ph₂PBz). tandfonline.comtandfonline.com In contrast, the reaction with 1,3-bis(phenylphosphino)propane (B1587127) leads exclusively to the benzyl-substituted product, rather than the expected cyclic diphosphine. tandfonline.comtandfonline.com

Steric Hindrance: Steric bulk plays a crucial role. The reaction with the highly hindered 2,4,6-tris(tert-butyl)phenylphosphine (ArPH₂) yields the coupled disecondary diphosphine. tandfonline.comtandfonline.com

Reaction with Chlorophosphines: The reaction with diphenylchlorophosphine (Ph₂PCl) yields the coupled product, tetraphenyldiphosphine. However, with phenyldichlorophosphine (PhPCl₂), the benzyl-substituted product, phenylbenzylchlorophosphine, is formed. tandfonline.comtandfonline.comtdl.org This suggests that steric factors generally govern the utility of dibenzylmercury as a coupling agent for forming P-P bonds. tandfonline.com

The dioxide and disulfide derivatives of phosphines, such as the dioxide of 1,3-bis(phenylphosphino)propane, are unreactive towards dibenzylmercury, showing no reaction even at elevated temperatures. tandfonline.comtandfonline.com

| Phosphine Reactant | Primary Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Diphenylphosphine (Ph₂PH) | Tetraphenyldiphosphine (Ph₂P-PPh₂) | Coupling | 85-90% | tandfonline.com, tandfonline.com |

| 1,3-bis(phenylphosphino)propane | 1,3-bis(benzylphenylphosphino)propane | Substitution | - | tandfonline.com, tandfonline.com |

| 2,4,6-tris(tert-butyl)phenylphosphine (ArPH₂) | Diastereomers of Ar(H)P-P(H)Ar | Coupling | - | tandfonline.com, tandfonline.com |

| Diphenylchlorophosphine (Ph₂PCl) | Tetraphenyldiphosphine | Coupling | High | tandfonline.com, tandfonline.com |

| Phenyldichlorophosphine (PhPCl₂) | Phenylbenzylchlorophosphine | Substitution | Quantitative | tandfonline.com |

Solvent Effects on Reactivity and Complexation

The choice of solvent can significantly influence the reactivity, reaction rates, and complexation behavior of organometallic compounds, including dibenzylmercury. numberanalytics.comwikipedia.org Solvents affect reactions by stabilizing or destabilizing reactants, products, and transition states through various non-covalent interactions. wikipedia.orgrsc.org

Key solvent properties that impact reactivity include:

Polarity and Dielectric Constant: These properties affect the solubility of reactants and the stabilization of charged or polar species. numberanalytics.comwikipedia.org For reactions involving the formation of charged intermediates or transition states, polar solvents can increase the reaction rate by stabilizing these species more than the neutral reactants. wikipedia.orgresearchgate.net

Coordinating Ability (Donor/Acceptor Numbers): Solvents can act as Lewis acids or bases, coordinating to the metal center. numberanalytics.comresearchgate.net A solvent with high donor ability can coordinate to the mercury atom in dibenzylmercury, potentially influencing the lability of the benzyl ligands and affecting the pathway of ligand exchange reactions. numberanalytics.com This coordination can stabilize the organometallic compound or intermediates in a reaction. numberanalytics.com

In the specific case of dibenzylmercury's reaction with diphenylphosphine, the reaction proceeds in solvents like benzene or tetrahydrofuran (B95107). tandfonline.com The reaction to form tetraphenyldiphosphine takes about one week at room temperature or two days at 60°C in either of these solvents, suggesting that the reaction is not highly sensitive to this particular choice between a non-polar aromatic solvent (benzene) and a polar aprotic ether (tetrahydrofuran). tandfonline.com However, for reactions involving more polar or ionic intermediates, the choice of solvent would be expected to have a more pronounced effect. For instance, in ligand exchange reactions that might proceed via a more polar transition state, a more polar solvent could accelerate the rate. wikipedia.org

The stabilization of complexes is also highly dependent on the solvent. The formation and stability of any complexes between dibenzylmercury and other species will be influenced by the solvent's ability to solvate the individual components versus the complex itself. researchgate.net A solvent that strongly solvates the reactants may inhibit complex formation, while a solvent that preferentially solvates the product complex will drive the equilibrium towards its formation. wikipedia.org

| Solvent Property | Effect on Reaction | Example Mechanism | Reference |

|---|---|---|---|

| Polarity | Accelerates reactions with polar transition states. | Stabilization of charged intermediates. | wikipedia.org |

| Coordinating Ability (Donor Number) | Can stabilize metal centers or intermediates, potentially altering reaction pathways. | Solvent coordination to the Hg atom. | numberanalytics.com |

| Viscosity | Can influence the diffusion rate of reactants, affecting the overall reaction rate. | Slowing of bimolecular reactions in highly viscous media. | numberanalytics.com |

Applications of Dibenzylmercury in Organic Synthesis and Material Precursors

Precursor in the Synthesis of Other Organometallic and Inorganic Compounds

Dibenzylmercury can be utilized as a precursor for the synthesis of other organometallic compounds through transmetalation reactions. In these reactions, the benzyl (B1604629) group is transferred from mercury to a more electropositive metal. This process is a common strategy for preparing a variety of organometallic reagents. ed.ac.uksemanticscholar.orgnih.gov

For example, the reaction of dibenzylmercury with alkali metals like lithium can be expected to yield benzyllithium, a versatile and widely used organometallic reagent in organic synthesis. nih.govresearchgate.netnih.gov Similarly, reactions with other metals such as magnesium, zinc, or copper could potentially produce the corresponding benzyl-metal compounds. ed.ac.uksemanticscholar.orgnih.govmdpi.comresearchgate.netresearchgate.netrsc.org These transmetalation reactions are driven by the difference in electronegativity between the metals.

| Reactant Metal | Potential Organometallic Product | General Reaction |

|---|---|---|

| Lithium (Li) | Benzyllithium | (C₆H₅CH₂)₂Hg + 2 Li → 2 C₆H₅CH₂Li + Hg |

| Magnesium (Mg) | Benzylmagnesium compounds | (C₆H₅CH₂)₂Hg + Mg → (C₆H₅CH₂)₂Mg + Hg |

| Zinc (Zn) | Benzylzinc compounds | (C₆H₅CH₂)₂Hg + Zn → (C₆H₅CH₂)₂Zn + Hg |

| Copper (Cu) | Benzylcopper compounds | (C₆H₅CH₂)₂Hg + 2 Cu → 2 C₆H₅CH₂Cu + Hg |

Role in the Generation of Transient Species or Reactive Intermediates

A significant application of dibenzylmercury is its use as a clean source for the generation of benzyl radicals, which are transient and highly reactive intermediates. rsc.orgrsc.orgrsc.orgresearchgate.net The thermal decomposition, or pyrolysis, of dibenzylmercury proceeds via the homolytic cleavage of the benzyl-mercury bonds, yielding elemental mercury and two benzyl radicals. rsc.org

These benzyl radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to aromatic systems, and dimerization. The study of the products resulting from the pyrolysis of dibenzylmercury in different solvent environments provides insight into the reactivity of these transient species. For instance, in the presence of fluorene, the generated benzyl radicals lead to substitution products. rsc.org The self-reaction of benzyl radicals can also lead to the formation of diphenylmethane (B89790) and fluorene. researchgate.net

| Reaction Condition | Substrate | Generated Transient Species | Resulting Products | Reference |

|---|---|---|---|---|

| Pyrolysis | Dibenzylmercury | Benzyl Radicals | Diphenylmethane, Fluorene | researchgate.net |

| Pyrolysis | Dibenzylmercury in Fluorene | Benzyl Radicals | 9-Benzylfluorene, 9,9-Dibenzylfluorene, 9,9'-Bifluorenyl | rsc.org |

| Pyrolysis | Dibenzylmercury in Pyrene | Benzyl Radicals | 1-Benzylpyrene, 1,1'-Bipyrenyl | rsc.org |

Use in Mechanistic Studies of Organomercury and Related Catalysis

Dibenzylmercury has been employed in mechanistic studies to understand the fundamental processes of organomercury chemistry, particularly the energetics and kinetics of C-Hg bond cleavage. The pyrolysis of dibenzylmercury in the liquid phase has been studied to determine the Arrhenius parameters for this decomposition, providing valuable data on the stability of the benzyl-mercury bond and the energy required for its homolytic rupture. rsc.org

By studying the decomposition of dibenzylmercury, researchers can gain insights into the mechanisms of reactions involving organomercury intermediates. The clean generation of benzyl radicals from dibenzylmercury allows for the investigation of the subsequent reactions of these radicals in a controlled manner. nih.govresearchgate.netresearchgate.net This helps in understanding the broader context of radical reactions in organic chemistry and the role of organometallic compounds as radical initiators.

Potential as a Precursor for Mercury-Containing Materials in Research (e.g., Nanocrystals)

While specific studies on the use of dibenzylmercury as a precursor for mercury-containing nanocrystals are not widely reported, its properties suggest it could be a viable candidate for such applications. The synthesis of metal sulfide (B99878) and selenide (B1212193) nanocrystals often involves the thermal decomposition of single-source organometallic precursors. researchgate.netmdpi.comresearchgate.netwikipedia.orgiust.ac.irrsc.orgnih.gov

The thermal decomposition of dibenzylmercury in the presence of a suitable chalcogen source, such as sulfur or selenium, could potentially lead to the formation of mercury sulfide (HgS) or mercury selenide (HgSe) nanoparticles. researchgate.netmdpi.comresearchgate.netwikipedia.orgiust.ac.irrsc.orgnih.gov This approach would leverage the controlled decomposition of the organometallic precursor to nucleate and grow nanocrystals with specific sizes and morphologies. Further research in this area could establish dibenzylmercury as a useful precursor in materials science for the synthesis of functional mercury-based nanomaterials.

Environmental Chemical Fate and Non Biological Transformation of Dibenzylmercury

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

The primary abiotic degradation pathways for dibenzylmercury in the environment involve the cleavage of the carbon-mercury (C-Hg) bond, a process driven by photochemical energy or chemical reactions.

Photolysis, or degradation induced by light, is a significant transformation pathway for many organomercury compounds in sunlit environmental compartments. epa.gov Research on substituted dibenzylmercury indicates that it undergoes photolysis, a process that represents a key degradation mechanism. researchgate.netumich.edu The absorption of solar radiation provides the necessary energy to break the C-Hg bonds. This process is analogous to the photodecomposition of other diarylmercury compounds, such as diphenylmercury (B1670734), which photolyzes in aqueous solutions with a quantum yield of 0.27, resulting in C-Hg bond cleavage to form elemental mercury and radical species. epa.gov For dibenzylmercury, the primary photolysis reaction is expected to proceed via a homolytic cleavage, producing benzyl (B1604629) radicals and ultimately leading to the formation of elemental mercury (Hg(0)) or other inorganic mercury species.

The general pathway can be conceptualized as: (C₆H₅CH₂)₂Hg + hν → 2 C₆H₅CH₂• + Hg(0)

While photolysis is a critical degradation route, hydrolysis is generally not considered a significant pathway for the breakdown of dibenzylmercury under typical environmental pH conditions. Diorganomercury compounds with stable C-Hg covalent bonds, including dibenzylmercury, are typically resistant to hydrolysis in air and water. tdl.orgthieme-connect.de Significant degradation via hydrolysis would likely require extreme pH conditions not commonly found in natural aquatic or terrestrial systems.

The stability and transformation of dibenzylmercury are influenced by the oxidation-reduction (redox) conditions of the surrounding environmental matrix. viu.ca Organomercury compounds are generally stable in the presence of air (oxygen). thieme-connect.de However, their fate is intrinsically linked to the redox potential of the system, which governs the speciation of many chemical constituents. viu.ca

In oxidizing environments (high redox potential), the transformation of organomercury compounds to more stable inorganic mercuric (Hg(II)) species is thermodynamically favored over the long term. Conversely, in anaerobic or reducing environments (low redox potential, ORP < -200 mV), conditions may favor the persistence of the organometallic form or its reduction to elemental mercury (Hg(0)). viu.ca While specific redox transformation rates for dibenzylmercury are not well-documented, it is understood that diorganomercury compounds can participate in one-electron oxidation-reduction processes. thieme-connect.de The environmental matrix—be it water, sediment, or soil—mediates these reactions, influencing the ultimate speciation of the mercury.

Sorption and Desorption Dynamics on Environmental Solids

The movement and distribution of dibenzylmercury in the environment are heavily controlled by its interaction with solid phases such as soil, sediment, and suspended particles. As a relatively large, nonpolar molecule, dibenzylmercury is expected to exhibit strong sorption to environmental solids, particularly those with high organic carbon content. This process, known as partitioning, reduces its concentration in the aqueous phase and consequently limits its mobility.

The dynamics of sorption and desorption can be complex. Studies on other hydrophobic organic compounds, such as 1,4-dichlorobenzene, have shown that sorption isotherms can be nonlinear and exhibit hysteresis, meaning the desorption process is not simply the reverse of the sorption process. nih.gov Hysteresis indicates that a fraction of the sorbed compound becomes resistant to desorption, potentially due to sequestration within the matrix of soil organic matter. nih.gov Although specific experimental data for dibenzylmercury is limited, its chemical properties suggest it would behave similarly, binding strongly to soil and sediment, which would act as a significant environmental sink for the compound.

Table 1: Illustrative Sorption and Desorption Parameters for Hydrophobic Compounds (Note: This table illustrates typical parameters for hydrophobic compounds, as specific data for dibenzylmercury are not readily available in the reviewed literature. The values are based on findings for compounds like 1,4-DCB nih.gov and are for conceptual purposes only.)

| Soil Type | Organic Carbon (%) | Sorption Coefficient (K_d) | Hysteresis Index | Mineralization Rate of Desorption-Resistant Fraction (d⁻¹) |

| Marsh Soil | 2.5 | Low | 0.11 | ~0.002 |

| Forest Soil | 5.0 | Medium | 0.95 | ~0.002 |

| Contaminated Site Soil | 8.0 | High | 2.26 | ~0.002 |

Speciation and Mobility in Geochemical Cycles (Excluding Bioavailability to organisms)

Once released into the environment, dibenzylmercury becomes part of the complex biogeochemical cycling of mercury. numberanalytics.com Its initial speciation is as a distinct organometallic molecule. However, abiotic degradation processes, primarily photolysis, transform it into other mercury species, fundamentally altering its mobility. epa.govresearchgate.net

The transformation of dibenzylmercury to volatile elemental mercury (Hg(0)) increases its mobility, allowing for long-range atmospheric transport. researchgate.net Conversely, transformation to inorganic mercuric ions (Hg(II)) can lead to strong binding with particulates, sulfides, and dissolved organic matter in soils and sediments, effectively immobilizing the mercury. sfei.org

The mobility of the parent compound, dibenzylmercury, in aquatic systems is expected to be low due to its inferred low water solubility and high affinity for sorption to sediments. Its movement would be primarily associated with the transport of contaminated solids through erosion and sedimentation.

Modern research utilizes mercury stable isotope analysis to trace the sources and transformation pathways of mercury in the environment. umich.edu Mass-dependent and mass-independent fractionation of mercury isotopes can provide signatures of specific processes like photochemical reduction, helping to unravel the complex pathways mercury compounds follow through geochemical cycles. researchgate.netsfei.org

Analytical Methodologies for Trace Dibenzylmercury in Environmental Samples (Research focused, not for exposure assessment)

The detection and quantification of trace levels of dibenzylmercury in complex environmental samples like water, soil, and sediment require sophisticated analytical methodologies. These research-focused methods are crucial for understanding the compound's environmental fate and are not intended for exposure assessment.

The analytical process typically involves several key steps:

Sample Collection and Preparation: Trace-metal clean techniques are employed to collect samples and prevent contamination. sfei.org This is followed by an extraction step, often using an organic solvent, to isolate the nonpolar dibenzylmercury from the sample matrix.

Chromatographic Separation: Gas Chromatography (GC) is the preferred technique for separating dibenzylmercury from other organic compounds present in the extract. The volatile nature of many organomercury compounds makes them amenable to GC analysis. sintef.no

Detection and Quantification: Mass Spectrometry (MS) is coupled with GC (GC-MS) for highly sensitive and specific detection. The mass spectrometer identifies dibenzylmercury based on its unique mass-to-charge ratio and fragmentation pattern. For ultra-trace analysis, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) may be employed to improve selectivity and lower detection limits. sintef.no Species-specific isotope dilution methodologies can also be developed for precise quantification. researchgate.net

Table 2: Summary of Analytical Techniques for Trace Organometallic Compound Analysis

| Technique | Purpose | Advantages |

| Gas Chromatography (GC) | Separation | Excellent for volatile and semi-volatile compounds. sintef.no |

| Mass Spectrometry (MS) | Detection & Identification | High specificity based on mass-to-charge ratio. sintef.no |

| Tandem MS (MS/MS) | Ultra-Trace Quantification | Enhanced selectivity and sensitivity, reduces matrix interference. sintef.no |

| Isotope Dilution | Accurate Quantification | Corrects for matrix effects and analyte loss during sample preparation. researchgate.net |

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of Dibenzylmercury

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of components within a mixture, making it indispensable for assessing the purity of synthesized dibenzylmercury and for isolating it from complex matrices. nih.govresearchgate.net The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte or its derivatives. ifpenergiesnouvelles.frtandfonline.com

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many organomercury species. ifpenergiesnouvelles.frtandfonline.com For compounds that are not sufficiently volatile, derivatization techniques can be employed to create species amenable to GC analysis. researchgate.net The power of GC is significantly enhanced when coupled with element-specific detectors, which offer high sensitivity and selectivity for mercury-containing compounds. acs.orgscispace.com

Atomic Emission Detection (AED): GC-AED provides excellent sensitivity and selectivity for the detection of organometallic compounds. scispace.com The microwave-induced plasma (MIP) is a common emission source used in AED systems. scispace.comresearchgate.net This detector can monitor specific emission wavelengths for mercury, allowing for its selective detection in the presence of co-eluting compounds. scispace.com Detection limits in the picogram range have been reported for some organomercury compounds using GC-MIP-AED. scispace.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The coupling of GC with ICP-MS represents one of the most powerful techniques for the speciation of organometallic compounds. ifpenergiesnouvelles.frthermofisher.com GC-ICP-MS offers extremely low detection limits, often in the femtogram range, and provides isotopic information which can be useful for tracer studies. ifpenergiesnouvelles.frnih.gov The high-temperature plasma ensures complete atomization and ionization of the eluted compounds, minimizing matrix effects. ifpenergiesnouvelles.fr

| Parameter | GC-AED | GC-ICP-MS |

| Principle | Measures atomic emission from excited atoms in a plasma. | Measures mass-to-charge ratio of ions produced in a plasma. |

| Selectivity | High, based on specific atomic emission lines. scispace.com | Very high, based on mass-to-charge ratio and isotopic patterns. ifpenergiesnouvelles.fr |

| Sensitivity | Picogram (pg) level. scispace.com | Femtogram (fg) level. ifpenergiesnouvelles.frnih.gov |

| Key Advantage | Good sensitivity and selectivity for element-specific detection. scispace.com | Exceptional sensitivity and provides isotopic information. ifpenergiesnouvelles.fr |

For non-volatile derivatives of dibenzylmercury or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. mdpi.comepa.gov A significant advantage of HPLC is that it often requires minimal sample preparation, as derivatization to increase volatility is not necessary. tandfonline.comscispace.com

Reversed-phase HPLC is a commonly employed mode for the separation of organomercury compounds. tandfonline.comagriculturejournals.cz The separation can be optimized by adjusting the mobile phase composition, which may include the addition of complexing agents like 2-mercaptoethanol (B42355) to improve peak shape and resolution. tandfonline.comagriculturejournals.cz Coupling HPLC with detectors like ICP-MS (LC-ICP-MS) provides a powerful tool for the speciation and quantification of non-volatile mercury compounds. scispace.commdpi.comresearchgate.net

Atomic Absorption/Emission Spectrometry for Mercury Quantification in Synthesis

Atomic absorption spectrometry (AAS) and atomic emission spectrometry (AES) are robust and widely used techniques for the quantification of total mercury content in samples following synthesis. nih.govresearchgate.net These methods are based on the absorption or emission of light by free mercury atoms.

Cold Vapor Atomic Absorption Spectrometry (CV-AAS): This is a highly sensitive method for mercury determination. umass.eduresearchgate.net In CV-AAS, mercury compounds in the sample are chemically reduced to elemental mercury, which is then volatilized and carried into a measurement cell in the light path of an atomic absorption spectrometer. umass.eduscielo.br The absorbance is directly proportional to the mercury concentration. This technique is particularly useful for quantifying low levels of mercury in various sample matrices. scielo.br

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES can also be used for mercury quantification. psu.edu Samples are introduced into a high-temperature argon plasma, which excites the mercury atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is measured. While generally less sensitive than CV-AAS for mercury, ICP-AES offers the advantage of multi-element analysis capabilities.

X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) for Elemental Composition

For the non-destructive determination of elemental composition, X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) are powerful techniques.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. azom.comyoutube.com When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, leading to the emission of secondary (or fluorescent) X-rays. azom.comacs.org Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. Portable XRF analyzers offer the advantage of in-situ measurements. azom.comyoutube.com Synchrotron X-ray fluorescence can provide highly sensitive and spatially resolved mapping of elements like mercury in biological samples. acs.orgpnas.org

Neutron Activation Analysis (NAA): NAA is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. scirp.orgakjournals.com In NAA, the sample is bombarded with neutrons, causing some atoms to become radioactive. scirp.org As these radioactive isotopes decay, they emit gamma rays with specific energies that are characteristic of the element from which they were emitted. scirp.orgakjournals.com By measuring the energies and intensities of these gamma rays, the concentration of the elements can be determined. NAA is particularly valuable for determining the total mercury content in a sample with high accuracy and precision, and it is considered a primary analytical method. scirp.orgakjournals.comiaea.org

| Technique | Principle | Key Features |

| X-ray Fluorescence (XRF) | Measures fluorescent X-rays emitted from a sample irradiated with X-rays. azom.com | Non-destructive; portable options available; good for surface analysis. azom.comyoutube.com |

| Neutron Activation Analysis (NAA) | Measures gamma rays emitted from a sample after neutron bombardment. scirp.org | Highly sensitive and accurate; bulk analysis; requires a nuclear reactor. scirp.orgakjournals.com |

Coupled Techniques for Structural Confirmation (e.g., GC-MS, LC-MS)

While chromatographic techniques provide separation and element-specific detectors confirm the presence of mercury, mass spectrometry (MS) coupled with chromatography is essential for definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile organic compounds. thermofisher.comfilab.fr After separation by the GC column, molecules enter the mass spectrometer where they are ionized and fragmented. thermofisher.com The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries or through interpretation of fragmentation patterns. For dibenzylmercury, GC-MS would provide the molecular ion peak and characteristic fragment ions, confirming its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the preferred method. mdpi.com The eluent from the HPLC column is introduced into the mass spectrometer, typically through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS provides molecular weight information and, with tandem MS (MS/MS), detailed structural data can be obtained through fragmentation analysis. agriculturejournals.cz

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. researchgate.net In the context of dibenzylmercury and related organomercury compounds, derivatization can be employed to enhance volatility for GC analysis or to improve detection sensitivity in various analytical techniques. researchgate.netscispace.com

Common derivatization strategies for organomercury compounds include:

Alkylation: This involves the reaction of ionic mercury species with an alkylating agent to form more volatile and thermally stable dialkylmercury or alkylmercury derivatives. scispace.com Reagents like sodium tetraethylborate (NaBEt₄) and Grignard reagents (e.g., butylmagnesium chloride) are frequently used for this purpose. tandfonline.comscispace.comnih.gov Ethylation with NaBEt₄ is a popular aqueous-phase derivatization method. tandfonline.comscispace.com

Thiol Derivatization: Thiols have a strong affinity for mercury and can be used as derivatizing agents, particularly for HPLC analysis. mdpi.com For instance, pre-column derivatization with thiosalicylic acid has been used to improve the detection of organomercury species by capillary electrophoresis with UV detection. researchgate.net

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte without the formation of artifacts. nih.gov